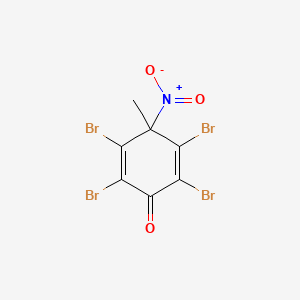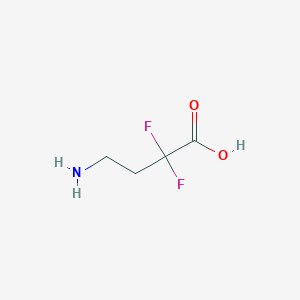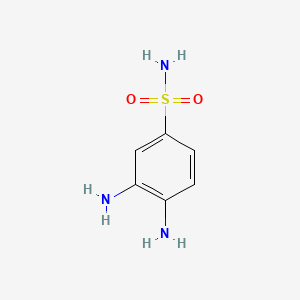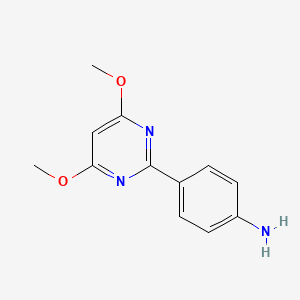
4-(4,6-Dimethoxypyrimidin-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(4,6-Dimethoxypyrimidin-2-yl)aniline is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of methoxy groups at the 4 and 6 positions on the pyrimidine ring, which can influence its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, the synthesis of 2-(4,6-Dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide involved the reaction of a dimethoxypyrimidinyl sulfanyl compound with aniline, using dicyclohexylcarbodiimide as a catalyst in dichloromethane . Although this does not directly describe the synthesis of 4-(4,6-Dimethoxypyrimidin-2-yl)aniline, it provides insight into the type of chemical reactions that can be used to introduce an aniline group to a pyrimidine ring.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be quite complex. In the case of the related compound mentioned earlier, the pyrimidine ring and the benzene rings are not coplanar, showing significant dihedral angles . This non-planarity can affect the molecule's interaction with biological targets and its overall chemical reactivity.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions. Cross-coupling reactions of pyrimidin-2-yl sulfonates with anilines have been reported to yield C2-arylamino pyrimidines under mild conditions . This suggests that 4-(4,6-Dimethoxypyrimidin-2-yl)aniline could potentially be synthesized through a similar cross-coupling strategy.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives like 4-(4,6-Dimethoxypyrimidin-2-yl)aniline can be influenced by the substituents on the pyrimidine ring. For example, the presence of electron-donating methoxy groups could affect the electron density of the ring, potentially impacting its reactivity and interactions with biological targets . The exact physical properties such as melting point, solubility, and stability would require empirical data, which is not provided in the current dataset.
Relevant Case Studies
While the provided papers do not directly discuss 4-(4,6-Dimethoxypyrimidin-2-yl)aniline, they do provide valuable information on related compounds. For instance, substituted 4-anilino pyrimidines have been studied for their role as apoptosis inducers in cancer cells, with structure-activity relationship (SAR) studies highlighting the importance of substituents on the anilino ring for biological activity . Additionally, 4,6-bis anilino pyrimidines have been identified as inhibitors of cyclin-dependent kinase 4 (CDK4), a key protein involved in cell cycle regulation . These case studies underscore the potential of pyrimidine derivatives in therapeutic applications.
科学的研究の応用
Genotoxic Activities of Aniline and Its Metabolites
A review by Bomhard and Herbold (2005) discusses the genotoxic potential of aniline and its metabolites, including their carcinogenic activity in the spleen of rats. The study examines the relationship between the chemical properties of aniline derivatives and their biological effects, specifically looking at the genotoxicity database and considering oxidative stress mechanisms. This research highlights the importance of understanding the toxicological profiles of aniline derivatives in environmental and occupational health (Bomhard & Herbold, 2005).
Chemical Fixation of CO2 with Aniline Derivatives
Vessally et al. (2017) explore the use of aniline derivatives, including 4-(4,6-dimethoxypyrimidin-2-yl)aniline, in the chemical fixation of CO2 to synthesize functionalized azole compounds. This process represents a novel and environmentally friendly approach to utilizing CO2 as a feedstock in organic synthesis, offering a pathway to valuable chemicals from an abundant and renewable resource (Vessally et al., 2017).
Importance of Hybrid Catalysts in Synthesis
Parmar, Vala, and Patel (2023) discuss the synthesis of pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts, including the application of aniline derivatives. This review highlights the significance of these catalysts in developing medicinal and pharmaceutical compounds, showcasing the versatility of aniline derivatives in facilitating complex chemical reactions (Parmar et al., 2023).
Analytical Methods in Determining Antioxidant Activity
Munteanu and Apetrei (2021) review analytical methods used in determining antioxidant activity, which includes the study of aniline derivatives. This research emphasizes the role of aniline derivatives in biochemical assays for assessing the antioxidant capacity of various samples, illustrating the relevance of these compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
特性
IUPAC Name |
4-(4,6-dimethoxypyrimidin-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-16-10-7-11(17-2)15-12(14-10)8-3-5-9(13)6-4-8/h3-7H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGUXTLACGZGBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C2=CC=C(C=C2)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371206 |
Source


|
| Record name | 4-(4,6-Dimethoxypyrimidin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,6-Dimethoxypyrimidin-2-yl)aniline | |
CAS RN |
387350-86-9 |
Source


|
| Record name | 4-(4,6-Dimethoxypyrimidin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,6-Dimethoxypyrimidin-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)

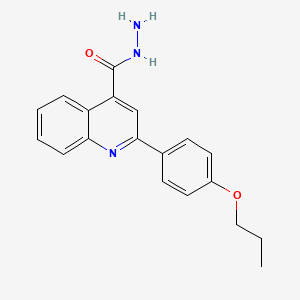


![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)

